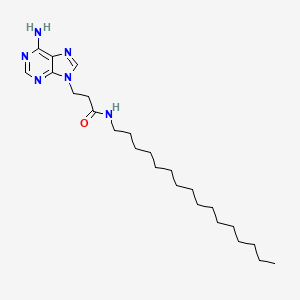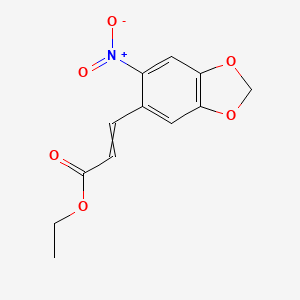![molecular formula C13H13NO7 B12524657 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid CAS No. 658059-72-4](/img/structure/B12524657.png)
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound contains two carboxyl groups (-COOH) attached to a benzene ring, along with an acetyloxyethyl carbamoyl group. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various chemical processes and industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid typically involves the esterification of benzenedicarboxylic acid derivatives with acetyloxyethyl carbamoyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and optimizing the use of raw materials to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyloxyethyl carbamoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetyloxyethyl carbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is unique due to the presence of the acetyloxyethyl carbamoyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
658059-72-4 |
|---|---|
Fórmula molecular |
C13H13NO7 |
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
4-(2-acetyloxyethylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO7/c1-7(15)21-5-4-14-11(16)9-3-2-8(12(17)18)6-10(9)13(19)20/h2-3,6H,4-5H2,1H3,(H,14,16)(H,17,18)(H,19,20) |
Clave InChI |
KKRLMLRBMWZSQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCNC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)

![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B12524615.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)


![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
